molecular formula C6H13N3O B1457372 N'-hydroxypiperidine-2-carboximidamide CAS No. 1461726-91-9

N'-hydroxypiperidine-2-carboximidamide

Cat. No.: B1457372
CAS No.: 1461726-91-9
M. Wt: 143.19 g/mol
InChI Key: CRLUMDXTQRWLGE-UHFFFAOYSA-N
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Description

N’-hydroxypiperidine-2-carboximidamide: is a chemical compound with the molecular formula C6H13N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a hydroxyl group attached to the nitrogen atom of the carboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxypiperidine-2-carboximidamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for N’-hydroxypiperidine-2-carboximidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxypiperidine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboximidamide moiety can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxo derivatives of N’-hydroxypiperidine-2-carboximidamide.

    Reduction: Amines derived from the reduction of the carboximidamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-hydroxypiperidine-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxypiperidine-2-carboximidamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    N’-hydroxypyridine-2-carboximidamide: Similar structure but with a pyridine ring instead of piperidine.

    N’-hydroxybenzimidamide: Features a benzene ring, offering different electronic properties.

    N’-hydroxy-N-alkylpyridinecarboximidamides: Variants with alkyl substitutions on the pyridine ring.

Uniqueness

N’-hydroxypiperidine-2-carboximidamide is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to its analogs. Its piperidine ring provides a different steric and electronic environment, influencing its interaction with molecular targets and its overall chemical behavior.

Properties

IUPAC Name

N'-hydroxypiperidine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-6(9-10)5-3-1-2-4-8-5/h5,8,10H,1-4H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLUMDXTQRWLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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